Supply challenge: Electrophilic nitration of isoquinoline produces ~10% 8-nitro isomer, complicating purification for API synthesis. 5-Nitroisoquinoline (CAS 607-32-9) is the direct >98% precursor, circumventing isomer contamination. • Reduces cleanly to 5-aminoisoquinoline, the critical amine for ROCK inhibitor Fasudil and PARP inhibitor 5-AIQ. • Preserves essential hydrogen-bonding geometry absent in 5-nitroquinoline. • Compatible with continuous flow hydrogenation for scalable, GMP-ready production. In stock, worldwide delivery.
5-Nitroisoquinoline (CAS 607-32-9) is a commercially critical heterocyclic building block utilized primarily for the synthesis of biologically active isoquinoline derivatives. Featuring a nitro group at the C5 position of the isoquinoline core, it serves as the direct, high-purity precursor to 5-aminoisoquinoline. This downstream amine is the essential pharmacophore embedded in several high-value kinase inhibitors, including the ROCK inhibitor Fasudil [2], and potent PARP inhibitors such as 5-AIQ [1]. Procuring 5-nitroisoquinoline directly at >98% purity provides a distinct advantage in pharmaceutical manufacturing by offering a stable, easily reducible intermediate that bypasses the complex regioselectivity and purification challenges associated with the de novo nitration of unsubstituted isoquinoline.
Isoquinoline core with nitro group at position 5; enables predictable 6-substitution chemistry.
Near-exclusive 5-nitration from isoquinoline, avoiding mixed isomer separation.
Distinct electronic and vibrational profile vs. 5-nitroquinoline and other 5-substituted isoquinolines.
Attempting to substitute 5-nitroisoquinoline with unsubstituted isoquinoline (relying on in-house nitration) or positional isomers like 8-nitroisoquinoline fundamentally compromises process efficiency and downstream pharmacological efficacy. Electrophilic nitration of isoquinoline inherently yields a mixed product—typically 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline—necessitating resource-intensive chromatographic separation to prevent isomeric contamination in subsequent reaction steps[1]. Furthermore, substituting with the structurally related 5-nitroquinoline alters the position of the heterocyclic nitrogen. This shift disrupts the critical hydrogen-bonding geometry required for the resulting amine to bind to the active sites of target kinases, such as ROCK and PARP [2]. Consequently, for workflows demanding strict spatial geometry and high-purity downstream amines, direct procurement of the exact 5-nitroisoquinoline isomer is non-negotiable.
5-Nitroquinoline (5NQ): different nitrogen placement shifts regiochemical reactivity and metal-coordination geometry.
5-Bromo- or 5-aminoisoquinoline: weaker electron-withdrawing character alters nucleophilic substitution regioselectivity and UV-Vis profile.
The standard electrophilic nitration of isoquinoline using mixed acid (nitric and sulfuric acid at 0 °C) is not perfectly regioselective, typically yielding a mixture of 90% 5-nitroisoquinoline and 10% 8-nitroisoquinoline [1]. Procuring high-purity (>98%) 5-nitroisoquinoline directly eliminates this 10% isomeric contamination. In contrast, relying on in-house nitration requires tedious column chromatography to isolate the desired C5 isomer, which significantly reduces overall throughput and increases solvent waste[1].
| Evidence Dimension | Isomeric purity and process yield |
| Target Compound Data | >98% pure 5-nitroisoquinoline (direct procurement) |
| Comparator Or Baseline | In-house nitration of isoquinoline (90:10 mixture of C5 and C8 isomers) |
| Quantified Difference | Eliminates 10% 8-nitroisoquinoline byproduct and bypasses chromatographic separation |
| Conditions | Standard electrophilic nitration (HNO3, H2SO4, 0 °C) |
Direct procurement prevents 8-nitroisoquinoline contamination in downstream pharmaceutical synthesis and eliminates a major purification bottleneck.
Enables single-isomer procurement without separation
Mixed acid nitration (HNO₃/H₂SO₄)
5-Nitroisoquinoline is highly amenable to continuous flow catalytic hydrogenation, a critical step for generating the 5-aminoisoquinoline pharmacophore. When processed in a micropacked bed reactor over a Pd/Al2O3 catalyst at 60 °C, 5-nitroisoquinoline achieves a 99.9% yield of 5-aminoisoquinoline [1]. This significantly outperforms conventional batch reactor hydrogenation, which typically plateaus at ~90% yield and leaves >5% unreacted 5-nitroisoquinoline due to poor gas-liquid-solid mass transfer [1].
| Evidence Dimension | Hydrogenation yield to 5-aminoisoquinoline |
| Target Compound Data | 99.9% yield via continuous flow micropacked bed reactor |
| Comparator Or Baseline | ~90% yield via conventional batch reactor |
| Quantified Difference | >9.9% yield improvement and near-total elimination of unreacted precursor |
| Conditions | Pd/Al2O3 catalyst, 60 °C, continuous flow vs. batch processing |
Demonstrates that 5-nitroisoquinoline can be scaled efficiently using modern continuous flow techniques, maximizing throughput for critical pharmaceutical intermediates.
Higher ambient solid-state stability and handling
Crystalline solid at room temperature
The specific placement of the nitrogen atom in the isoquinoline ring of 5-nitroisoquinoline is essential for its downstream efficacy, making it non-interchangeable with 5-nitroquinoline. Upon reduction, 5-nitroisoquinoline yields 5-aminoisoquinoline, the core structural motif of the ROCK inhibitor Fasudil[2] and potent PARP inhibitors like 5-AIQ (IC50 ~0.014 mM for mitochondrial respiration impairment) [1]. Substituting with 5-nitroquinoline produces 5-aminoquinoline, which shifts the basic nitrogen position and abolishes the critical hydrogen-bonding geometry required to anchor the molecule in the kinase active site [1].
| Evidence Dimension | Downstream target binding geometry |
| Target Compound Data | Isoquinoline core (enables Fasudil/5-AIQ hinge binding) |
| Comparator Or Baseline | Quinoline core (5-nitroquinoline) |
| Quantified Difference | Loss of target binding efficacy due to altered nitrogen placement |
| Conditions | Kinase active site interaction (ROCK/PARP inhibition models) |
Buyers synthesizing ROCK or PARP inhibitors must prioritize the isoquinoline isomer, as quinoline analogs fail to replicate the essential target-binding interactions.
Red-shifted absorption enables selective detection
Calculated in benzene; experimental ~294 nm
Predictable 6-substitution without protecting groups
Nitro group solely dictates regiochemistry
Spectroscopic fingerprint for ligand identification
DFT and TED-validated vibrational assignments
Direct entry to indole intermediate via Leimgruber-Batcho
Limited substrate scope; successful on 5-NIQ
5-Nitroisoquinoline is the premier starting material for synthesizing Fasudil and related Rho-kinase (ROCK) inhibitors. Its quantitative reduction to 5-aminoisoquinoline provides the exact scaffold needed for the critical sulfonamide linkage that defines this class of cardiovascular and neuroprotective drugs [3].
The compound is directly utilized to synthesize 5-aminoisoquinolin-1(2H)-one (5-AIQ), a potent, water-soluble inhibitor of poly(ADP-ribose) polymerase (PARP). This makes it an essential precursor for research into cellular DNA repair mechanisms and treatments for ischemia-reperfusion injury[2].
Due to its high reactivity and clean conversion profile, 5-nitroisoquinoline is an ideal substrate for continuous flow catalytic hydrogenation. Industrial chemists use it to validate micropacked bed reactors and scale up the production of high-purity heterocyclic amines without the mass transfer limitations of batch reactors [1].
Irritant